Stilphostrol

描述

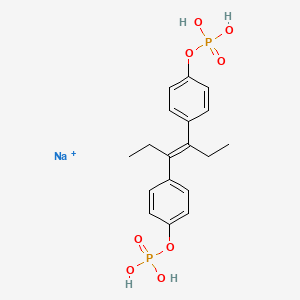

Diethylstilbestrol diphosphate is an aryl phosphate. It is functionally related to a diethylstilbestrol.

Fosfestrol is the diphosphate ester of a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.

Structure

3D Structure

属性

IUPAC Name |

[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLORYLAYLIXTID-ISLYRVAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O8P2 |

Source

|

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046906 |

Source

|

| Record name | Diethylstilbestrol diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992) |

Source

|

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) |

Source

|

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 (NTP, 1992) |

Source

|

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

522-40-7 |

Source

|

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fosfestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol diphosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0E0NMA80F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

399 to 403 °F (decomposes) (NTP, 1992) |

Source

|

| Record name | DIETHYLSTILBESTROL DIPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Stilphostrol's Core Mechanism of Action on Prostate Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilphostrol® (diethylstilbestrol diphosphate (B83284) or fosfestrol) has been a therapeutic option for advanced prostate cancer for decades. While its systemic hormonal effects are well-documented, its direct molecular actions on prostate cancer cells are complex and multifaceted, contributing significantly to its clinical efficacy, particularly in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms by which this compound, through its active metabolite diethylstilbestrol (B1670540) (DES), exerts its anti-neoplastic effects. It consolidates key quantitative data, details essential experimental protocols for mechanism-of-action studies, and visualizes the intricate signaling pathways involved.

Introduction: From Prodrug to Active Cytotoxic Agent

This compound is a synthetic, non-steroidal estrogen that acts as a water-soluble prodrug.[1] Upon administration, it is dephosphorylated by phosphatases, which are often abundant in the prostate cancer microenvironment, into its active form, diethylstilbestrol (DES).[2][3] While historically recognized for its ability to suppress the hypothalamic-pituitary-gonadal axis and reduce systemic androgen levels, a significant body of evidence demonstrates that DES also possesses direct, potent cytotoxic and cytostatic effects on prostate cancer cells, independent of their androgen sensitivity or estrogen receptor status.[4][5] These direct actions are critical to its utility in patients who have relapsed on conventional hormone therapy.[2]

The primary direct mechanisms of DES on prostate cancer cells include:

-

Induction of Apoptosis: Triggering programmed cell death through intrinsic pathways.[4]

-

Cell Cycle Arrest: Halting cell proliferation at the G2/M phase.[4]

-

Mitochondrial Dysfunction: Disrupting cellular energy metabolism.[3]

-

Modulation of Key Signaling Pathways: Altering kinase cascades that control cell growth and survival.[4]

-

Inhibition of Telomerase: Affecting the machinery of cellular immortalization.[6]

This guide will dissect these core mechanisms, presenting the supporting data and methodologies for their investigation.

Direct Cytotoxic Mechanisms of Diethylstilbestrol (DES)

Mitochondrial Targeting and Disruption of Cellular Respiration

A foundational cytotoxic mechanism of DES is its ability to interfere with cellular energy metabolism by targeting the mitochondria.[3]

-

Inhibition of the bc1-Complex: DES has been shown to inhibit the electron flow from ubiquinone to cytochrome c1 within Complex III (the bc1-complex) of the mitochondrial respiratory chain.[3] This action is not as an uncoupler but as a direct inhibitor of the electron transport chain.

-

Distortion of Energy Metabolism: This inhibition disrupts the mitochondrial membrane potential, impairs ATP synthesis, and leads to an increase in the production of reactive oxygen species (ROS).[7] The resulting cellular energy crisis is a potent trigger for apoptosis.

Proteomic analyses of DES-treated prostate cancer cells have confirmed that a majority of the differentially regulated proteins are implicated in redox processes and have a predicted mitochondrial localization, underscoring the significance of this organelle as a primary target.[2][5]

Induction of Apoptosis

DES is a potent inducer of apoptosis in both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU145) prostate cancer cells.[4][8] This effect is crucial for its efficacy in castration-resistant disease.

-

Estrogen Receptor-Independent Pathway: The apoptotic effect of DES is not dependent on the presence of estrogen receptors (ERα or ERβ), as ER-negative cells are equally responsive.[2][4]

-

Cell Cycle Arrest and Apoptotic Bodies: Treatment with DES leads to the appearance of hypodiploid (apoptotic) nuclei and DNA fragmentation, which are hallmarks of apoptosis.[4][8]

-

Role of Bcl-2 Family Proteins: The expression level of the anti-apoptotic protein Bcl-2 appears to be a critical determinant of sensitivity to DES-induced apoptosis. Lower pre-treatment levels of Bcl-2 in prostate cancer tissue are associated with a more prominent therapeutic effect.[9] Conversely, the targeted downregulation of Bcl-2 using antisense oligonucleotides has been shown to significantly enhance DES-induced cytotoxicity in PC-3 cells.[10]

Cell Cycle Arrest at G2/M Phase

In addition to inducing cell death, DES exerts a cytostatic effect by arresting prostate cancer cells in the G2/M phase of the cell cycle.

-

Differential Effects: Fluorescence flow cytometry analysis has revealed that in androgen-insensitive prostate cancer cells (PC-3, DU145, 1-LN), treatment with DES leads to a depletion of cells in the G1 and S phases and a significant accumulation in the G2/M phase.[4][8]

-

Androgen-Sensitive Cells: Interestingly, in the androgen-sensitive LNCaP cell line, this pronounced G2/M accumulation is not observed; instead, a lesser degree of apoptosis occurs without a significant shift in the cell cycle distribution.[4]

Modulation of Intracellular Signaling Pathways

DES-induced cytotoxicity is mediated through the modulation of specific intracellular signaling cascades, most notably the p38 MAP Kinase pathway.

Activation of p38 MAPK and Degradation of Cyclin D1

-

p38 MAP Kinase Activation: In both androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cells, DES treatment leads to the activation (phosphorylation) of p38 MAP kinase.[4] This activation is thought to be a response to cellular stress, potentially initiated by mitochondrial ROS production.[7]

-

Cyclin D1 Phosphorylation and Degradation: Activated p38 kinase subsequently phosphorylates Cyclin D1.[4] Cyclin D1 is a key regulatory protein that promotes the transition from the G1 to the S phase of the cell cycle. Its phosphorylation by p38 tags it for ubiquitination and rapid degradation by the proteasome. The resulting loss of Cyclin D1 contributes significantly to the disruption of cell cycle progression.[4][11]

Inhibition of Telomerase Activity

Telomerase is an enzyme essential for maintaining telomere length and is a hallmark of cellular immortalization, being highly up-regulated in the vast majority of cancers.

-

Direct Inhibition: DES has been demonstrated to significantly inhibit telomerase activity and the expression of its catalytic subunit, hTERT, in both LNCaP and PC-3 prostate cancer cells.[6]

-

Synergy with Androgens: In the androgen-dependent LNCaP cell line, the combination of DES and testosterone (B1683101) functions synergistically, leading to a complete inhibition of telomerase activity.[6] This suggests that androgens do not counteract this specific inhibitory effect of DES.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of DES on prostate cancer cells.

Table 1: Cytotoxicity of Diethylstilbestrol (DES) and its Prodrug (DESdP) in Prostate Cancer Cell Lines

| Compound | Cell Line | Assay Type | Metric | Value (µM) | Reference(s) |

| DES | LNCaP | MTT Assay | LD50 | 19-25 | [8] |

| DES | DU145 | MTT Assay | LD50 | 19-25 | [8] |

| DES | PC-3 | MTT Assay | LD50 | 19-25 | [8] |

| DES | 1-LN | MTT Assay | LD50 | 19-25 | [8] |

| DESdP | LNCaP | MTT Assay | LD50 | 19-25 | [8] |

| DESdP | DU145 | MTT Assay | LD50 | 19-25 | [8] |

| DESdP | PC-3 | MTT Assay | LD50 | 19-25 | [8] |

| DESdP | 1-LN | MTT Assay | LD50 | 19-25 | [8] |

| DES | 22RV1 | Clonogenic Assay | IC50 | 11.75 | [2] |

Table 2: Effect of Diethylstilbestrol (DES) on Cell Cycle Distribution

| Cell Line (Androgen Status) | Treatment (48h) | % Hypodiploid (Apoptotic) | % G1 Phase | % S Phase | % G2/M Phase | Reference(s) |

| PC-3 (Insensitive) | Control | 2.5 | 58.7 | 21.3 | 20.0 | [12] |

| 15 µM DES | 15.3 | 28.5 | 16.2 | 55.3 | [12] | |

| 30 µM DES | 30.1 | 20.4 | 14.5 | 65.1 | [12] | |

| DU145 (Insensitive) | Control | 4.3 | 55.4 | 24.6 | 20.0 | [12] |

| 15 µM DES | 12.5 | 40.2 | 18.3 | 41.5 | [12] | |

| 30 µM DES | 25.4 | 35.1 | 15.5 | 49.4 | [12] | |

| LNCaP (Sensitive) | Control | 3.1 | 65.2 | 20.7 | 14.1 | [12] |

| 15 µM DES | 8.9 | 63.8 | 21.1 | 5.1 | [12] | |

| 30 µM DES | 15.2 | 64.1 | 19.5 | 6.4 | [12] |

Key Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the dose at which 50% of cells are no longer viable (LD50).

-

Cell Plating: Seed prostate cancer cells (e.g., LNCaP, PC-3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of DES or DESdP (e.g., 0-50 µM). Include a vehicle control (e.g., ethanol).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LD50 value using dose-response curve fitting software.

Apoptosis Detection by DNA Fragmentation Analysis

This method visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

-

Cell Culture and Treatment: Plate cells (e.g., PC-3) in 100-mm dishes. Once they reach logarithmic growth, treat with DES (e.g., 15 µM and 30 µM) for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Collect both adherent and non-adherent cells, wash with PBS, and pellet by centrifugation.

-

DNA Extraction: Lyse the cells and extract genomic DNA using a suitable kit or standard phenol-chloroform extraction protocols.

-

Gel Electrophoresis: Load equal amounts of DNA into the wells of a 1.5-2% agarose (B213101) gel containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA under UV light. Apoptotic samples will show a characteristic laddering pattern of DNA fragments in multiples of ~180-200 base pairs.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with DES at concentrations bracketing the LD50 value (e.g., 15 µM and 30 µM) for 48 hours. Harvest cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium (B1200493) Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained nuclei using a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the sub-G1 (hypodiploid/apoptotic), G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins (e.g., p-p38, Cyclin D1, Bcl-2).

-

Cell Lysis: After treatment with DES, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-p-p38 MAPK, rabbit anti-Cyclin D1, or mouse anti-Bcl-2) at an optimized dilution (typically 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualization of Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. Direct estradiol and diethylstilbestrol actions on early- versus late-stage prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Reactive Oxygen Species Activation of p38 Mitogen-Activated Protein Kinase Is Required for Hypoxia Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absence of Bcl-2 expression favors response to the short-term administration of diethylstilbestrol diphosphate in prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of diethylstilbestrol induced cytotoxicity by bcl-2 antisense oligodeoxynucleotides and a glutathione depletor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

A Technical Guide to the Estrogen Receptor Binding Affinity of Diethylstilbestrol Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), a synthetic nonsteroidal estrogen. It is established that DES-DP is a prodrug, which undergoes in vivo enzymatic hydrolysis to its active form, diethylstilbestrol (DES).[1][2] Consequently, the biological activity and receptor binding affinity are attributable to DES. This document details the quantitative binding affinity of DES for estrogen receptors, outlines the experimental protocols for determining these values, and illustrates the relevant signaling pathways.

Introduction: From Prodrug to Potent Estrogen

Diethylstilbestrol diphosphate (Fosfestrol) is a water-soluble prodrug that is dephosphorylated in the body to release the highly potent synthetic estrogen, diethylstilbestrol.[2][3] The conversion is a critical step for its biological activity, as DES is the molecule that directly interacts with estrogen receptors.[2] Historically, DES-DP has been used in the treatment of hormone-responsive cancers, particularly prostate cancer, due to the potent estrogenic effects of its active metabolite.[3] Understanding the binding affinity of DES for the estrogen receptor is paramount to comprehending its mechanism of action and toxicological profile.

Diethylstilbestrol (DES) Binding Affinity for Estrogen Receptors

DES is a potent agonist for both major estrogen receptor isoforms, ERα and ERβ.[2][4] Its binding affinity has been shown to be greater than that of the endogenous ligand, 17β-estradiol.[1][5]

Quantitative Binding Affinity Data

The binding affinity of DES for estrogen receptors has been quantified using various experimental approaches. The following tables summarize key findings from competitive binding assays.

| Compound | Receptor Source | Method | Relative Binding Affinity (RBA) (%) | Reference |

| Diethylstilbestrol (DES) | Rat Uterine Nuclei | Competitive Binding Assay | 245 ± 36 | [1] |

| 17β-Estradiol | Rat Uterine Nuclei | Competitive Binding Assay | 100 | [1] |

| Diethylstilbestrol (DES) | Rat Uterine Cytosol | Competitive Binding Assay | 399.56 | [5] |

| Compound | Receptor Source | Method | Dissociation Constant (Kd) (nM) | Reference |

| Diethylstilbestrol (DES) | Mouse Uterine Cytosol | Saturation Binding Assay | 0.71 | [6] |

Experimental Protocols: Determining Estrogen Receptor Binding Affinity

The data presented above are primarily derived from competitive radioligand binding assays. This technique quantifies the ability of a test compound (in this case, DES) to displace a radiolabeled ligand (typically [³H]-17β-estradiol) from the estrogen receptor.

Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor

This protocol provides a generalized workflow for determining the relative binding affinity of a test compound for the estrogen receptor using rat uterine cytosol as the receptor source.

-

Preparation of Rat Uterine Cytosol:

-

Uteri are obtained from ovariectomized female rats (7-10 days post-ovariectomy).

-

The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to pellet the nuclear fraction and other cellular debris.

-

The resulting supernatant, which contains the cytosolic estrogen receptors, is carefully collected.

-

The protein concentration of the cytosol is determined using a suitable protein assay.[7]

-

-

Competitive Binding Assay:

-

A fixed concentration of radiolabeled 17β-estradiol (e.g., 0.5-1.0 nM [³H]-E₂) is incubated with a specific amount of the prepared uterine cytosol (e.g., 50-100 µg of protein).

-

Varying concentrations of the unlabeled test compound (DES) are added to compete with the radiolabeled estradiol (B170435) for binding to the ER. A wide concentration range is used (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁷ M for high-affinity compounds).[7]

-

The mixture is incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Free Ligand:

-

A method to separate the receptor-bound radioligand from the unbound radioligand is employed. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

The data are plotted as the percentage of specifically bound radioligand versus the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined.

-

The Relative Binding Affinity (RBA) is calculated using the following formula: RBA (%) = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100 [8]

-

Signaling Pathways and Mechanisms of Action

As a potent estrogen receptor agonist, DES, the active form of DES-DP, initiates the same signaling cascades as endogenous estrogens. This primarily occurs through the genomic pathway.

Genomic Estrogen Receptor Signaling Pathway

The classical or genomic pathway involves the binding of DES to ERα or ERβ in the cytoplasm or nucleus.[9] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[10] The DES-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to a physiological response.[2][11]

Visualizations

Metabolic Activation of Diethylstilbestrol Diphosphate

Caption: Metabolic conversion of DES-DP to its active form, DES.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for determining ER binding affinity via competitive assay.

Genomic Estrogen Receptor Signaling Pathway

Caption: Genomic signaling pathway of Diethylstilbestrol via Estrogen Receptors.

Conclusion

The binding affinity and biological effects of diethylstilbestrol diphosphate are a function of its active metabolite, diethylstilbestrol. DES is a highly potent estrogen receptor agonist with a binding affinity that surpasses that of endogenous estradiol. The established methodologies, such as competitive radioligand binding assays, are crucial for quantifying this interaction. The primary mechanism of action for DES is through the genomic estrogen receptor signaling pathway, leading to the modulation of gene expression. The information provided in this guide serves as a foundational resource for professionals engaged in research and development in endocrinology and pharmacology.

References

- 1. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]

- 3. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Multiple estrogen binding sites in the uterus: stereochemistry of receptor and non-receptor binding of diethylstilbestrol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. epa.gov [epa.gov]

- 9. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The In Vivo Conversion of Fosfestrol to Diethylstilbestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfestrol (B1227026), a hydrophilic prodrug of diethylstilbestrol (B1670540) (DES), has been utilized in the treatment of prostate cancer. Its therapeutic efficacy is contingent upon its in vivo conversion to the biologically active estrogen, diethylstilbestrol. This technical guide provides an in-depth exploration of the enzymatic conversion of fosfestrol, its pharmacokinetic profile, and the subsequent signaling pathways activated by DES. Detailed experimental methodologies are presented to facilitate further research in this area.

Introduction

Fosfestrol (diethylstilbestrol diphosphate) is a synthetic, non-steroidal estrogen that acts as a prodrug.[1] In the body, it undergoes enzymatic dephosphorylation to yield the active metabolite, diethylstilbestrol (DES).[2] This conversion is a critical step for its therapeutic effects, which include potent antigonadotropic activity, leading to a significant reduction in testosterone (B1683101) levels, and direct cytotoxic effects on prostate cancer cells.[2][3] Understanding the dynamics of this conversion is paramount for optimizing treatment strategies and developing novel therapeutic approaches.

The Enzymatic Conversion of Fosfestrol to Diethylstilbestrol

The primary mechanism for the in vivo activation of fosfestrol is dephosphorylation, a process catalyzed by phosphatases.[4] Both acid and alkaline phosphatases, which are ubiquitous enzymes, are implicated in this conversion.

Role of Phosphatases

-

Acid Phosphatases (ACPs): Prostatic acid phosphatase (PAcP) is found in high concentrations in the prostate gland and in prostate cancer cells.[5] Its enzymatic activity, which involves the hydrolysis of phosphomonoesters at an acidic pH, contributes to the dephosphorylation of fosfestrol within the tumor microenvironment.[6]

-

Alkaline Phosphatases (ALPs): These enzymes are present in various tissues, including bone, which is a common site of prostate cancer metastasis.[7] Elevated levels of ALP are often observed in patients with bone metastases, and this enzyme can also facilitate the conversion of fosfestrol to DES at these sites.[8]

The enzymatic conversion process is a two-step dephosphorylation reaction:

-

Fosfestrol (Diethylstilbestrol Diphosphate) → Diethylstilbestrol Monophosphate + Pi

-

Diethylstilbestrol Monophosphate → Diethylstilbestrol + Pi

Pharmacokinetics of Fosfestrol and Diethylstilbestrol

The route of administration significantly impacts the pharmacokinetic profile of fosfestrol and its conversion to DES.

Intravenous Administration

Following intravenous infusion, serum levels of fosfestrol rise rapidly and are maintained at high concentrations during the infusion period.[9] Subsequently, fosfestrol is quickly cleared from the plasma. The appearance of DES in the blood is also rapid, with its concentration peaking as the infusion of fosfestrol concludes.[9] However, both fosfestrol and DES are often undetectable in the blood by the following day, suggesting a relatively short half-life for the active metabolite.[9]

Oral Administration

After oral administration, fosfestrol and its monophosphate metabolite are often undetectable in the plasma.[10] This is attributed to extensive first-pass metabolism by phosphatases present in the gut wall.[10] Despite this, measurable plasma concentrations of DES are achieved, typically ranging from 250 to 1600 ng/mL within 60 to 110 minutes after a 360 mg oral dose.[10] The metabolites of DES, including its glucuronide and sulfate (B86663) conjugates, are also detected in the plasma following oral administration.[10]

Quantitative Pharmacokinetic Data

| Parameter | Fosfestrol (Intravenous) | Diethylstilbestrol (from IV Fosfestrol) | Diethylstilbestrol (Oral) |

| Time to Peak Concentration (Tmax) | During infusion[9] | End of infusion[9] | 60-110 minutes[10] |

| Peak Concentration (Cmax) | High during infusion[9] | Peaks at end of infusion[9] | 250-1600 ng/mL[10] |

| Clearance | Rapid post-infusion[9] | Rapid | - |

| Metabolites | Diethylstilbestrol monophosphate, Diethylstilbestrol[4] | Glucuronide and sulfate conjugates[10] | Glucuronide and sulfate conjugates[10] |

Diethylstilbestrol Signaling Pathway

The therapeutic and adverse effects of DES are primarily mediated through its interaction with estrogen receptors (ERα and ERβ).[11]

Upon binding to estrogen receptors, DES induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[11] In the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[11] This interaction modulates gene transcription, resulting in a variety of cellular responses, including the inhibition of prostate cancer cell growth and the induction of apoptosis.[2][12]

Experimental Protocols

In Vitro Enzymatic Conversion of Fosfestrol

This protocol outlines a method to study the dephosphorylation of fosfestrol to DES using purified phosphatases or cell lysates.

Materials:

-

Fosfestrol tetrasodium (B8768297) salt

-

Purified acid phosphatase (e.g., from potato) or alkaline phosphatase (e.g., from bovine intestinal mucosa)

-

Cell lysates from prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Appropriate buffer (e.g., citrate (B86180) buffer for acid phosphatase, Tris-HCl buffer for alkaline phosphatase)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing a known concentration of fosfestrol in the appropriate buffer.

-

Enzyme Addition: Initiate the reaction by adding the purified phosphatase or cell lysate to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for various time points.

-

Reaction Termination: Stop the reaction by adding a strong acid or base, or by heat inactivation.

-

Sample Preparation: Extract the analytes (fosfestrol, DES monophosphate, and DES) from the reaction mixture using a suitable organic solvent.

-

HPLC Analysis: Analyze the extracted samples by HPLC to separate and quantify the different compounds. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is performed using a UV detector at a wavelength of approximately 230-240 nm.[13]

Quantification of Fosfestrol and Diethylstilbestrol in Plasma

This protocol describes a method for the simultaneous determination of fosfestrol and DES in plasma samples.

Materials:

-

Plasma samples from subjects treated with fosfestrol

-

Internal standard

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

HPLC system with a UV or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: To a known volume of plasma, add the internal standard.

-

Extraction: Perform a liquid-liquid extraction to isolate the analytes from the plasma matrix.

-

Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into the HPLC system for analysis. The use of tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantification.[14]

Conclusion

The conversion of the prodrug fosfestrol to the active estrogen diethylstilbestrol is a critical step in its therapeutic action against prostate cancer. This process is mediated by acid and alkaline phosphatases, which are present in the prostate and other tissues. The pharmacokinetic profile of fosfestrol and DES is highly dependent on the route of administration, with oral delivery leading to extensive first-pass metabolism. The resulting DES exerts its effects through the estrogen receptor signaling pathway. The experimental protocols provided in this guide offer a framework for further investigation into the metabolism and mechanism of action of this important therapeutic agent.

References

- 1. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Fosfestrol - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. Human Prostatic Acid Phosphatase: Structure, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid phosphatase activity: a marker of androgen action in prostate explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaline phosphatase in metastatic castration-resistant prostate cancer: reassessment of an older biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tumour-derived alkaline phosphatase regulates tumour growth, epithelial plasticity and disease-free survival in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 12. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Direct determination of diethylstilbestrol and its monoconjugates in plasma] [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Stilphostrol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, biological activity, and mechanisms of action of Stilphostrol (fosfestrol) and its primary active metabolite, diethylstilbestrol (B1670540) (DES), along with key derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and endocrinology.

Molecular Structure and Physicochemical Properties

This compound, also known as fosfestrol (B1227026) or diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen. It is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES). The molecular structures and key properties of this compound, DES, and selected derivatives are detailed below.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound (Fosfestrol) | [4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate | C₁₈H₂₂O₈P₂ | 428.3 | |

| Diethylstilbestrol (DES) | 4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | C₁₈H₂₀O₂ | 268.35 | |

| Tetrafluorodiethylstilbestrol (TF-DES) | 4-[(E)-4-(2,6-difluoro-4-hydroxyphenyl)hex-3-en-3-yl]-3,5-difluorophenol | C₁₈H₁₆F₄O₂ | 356.31 | |

| Indenestrol A (IA) | 1-(4-hydroxyphenyl)-2-ethyl-6-indanol | C₁₇H₁₈O₂ | 254.32 | |

| Indenestrol B (IB) | 1-(4-hydroxyphenyl)-2-ethyl-5-indanol | C₁₇H₁₈O₂ | 254.32 |

Quantitative Biological Activity

The primary mechanism of action for this compound's active form, DES, and its derivatives is through interaction with estrogen receptors (ERα and ERβ). The binding affinities and functional activities of these compounds are critical determinants of their biological effects.

| Compound | Receptor | Binding Affinity (Relative to Estradiol=100) | EC₅₀ (nM) | IC₅₀ (µg/mL) - LNCaP cells | Reference |

| Diethylstilbestrol (DES) | ERα | ~468% | 0.18 | - | [1] |

| ERβ | ~295% | 0.06 | - | [1] | |

| Fosfestrol | - | - | - | 22.37±1.82 | [2] |

| Fosfestrol (Cubosomes) | - | - | - | 8.30±0.62 | [2] |

| Tetrafluorodiethylstilbestrol (TF-DES) | Uterine ER | Reduced 20-25 fold vs. DES | - | - | [3] |

| Indenestrol A (IA) | ER | High | - | - | [4] |

| Indenestrol B (IB) | ER | High | - | - | [4] |

Signaling Pathways

This compound, through its active metabolite DES, exerts its effects via both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of DES to estrogen receptors in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[1] In the context of prostate cancer, this leads to a reduction in testosterone (B1683101) production.[5]

References

- 1. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel fluorinated derivative of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diethylstilbestrol metabolites and analogs. Stereochemical probes for the estrogen receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Stilphostrol in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stilphostrol®, the brand name for fosfestrol (B1227026) (diethylstilbestrol diphosphate), is a synthetic, nonsteroidal estrogen prodrug. Following administration, it undergoes rapid dephosphorylation to its active metabolite, diethylstilbestrol (B1670540) (DES), a potent estrogen receptor agonist. This guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound in humans, with a focus on its application in the treatment of prostate cancer. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Signaling pathways and metabolic processes are visualized through diagrams to facilitate understanding of the complex mechanisms of action and biotransformation.

Pharmacology

Mechanism of Action

The pharmacological activity of this compound is attributable to its active metabolite, diethylstilbestrol (DES). DES exerts its effects through a multi-faceted mechanism, primarily involving both hormonal and direct cellular pathways.

1.1.1 Hormonal Effects: Hypothalamic-Pituitary-Testicular Axis Suppression

DES acts as a potent estrogen, leading to negative feedback on the hypothalamic-pituitary axis. This results in a significant reduction in the secretion of luteinizing hormone (LH), which in turn suppresses testicular androgen production, a key driver of prostate cancer growth. This hormonal suppression is a cornerstone of its therapeutic efficacy in androgen-dependent prostate cancer.

1.1.2 Direct Cellular Effects on Prostate Cancer Cells

In addition to its systemic hormonal effects, DES has been shown to exert direct effects on prostate cancer cells, which are particularly relevant in the context of castration-resistant prostate cancer (CRPC). These effects are, in part, independent of the estrogen receptor.

-

Induction of Apoptosis: DES has been demonstrated to induce programmed cell death (apoptosis) in hormone-insensitive prostate cancer cells. This is characterized by the appearance of apoptotic bodies in the cell nuclei.

-

Cell Cycle Arrest: Treatment with DES leads to an accumulation of prostate cancer cells in the G2/M phase of the cell cycle and a depletion of cells in the G1 and S phases, indicating a halt in cell proliferation.[1]

-

Telomerase Inhibition: DES has been shown to inhibit the activity and gene expression of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[2]

Signaling Pathways

The signaling pathways activated by DES in prostate cancer cells are complex and involve both estrogen receptor (ER)-dependent and -independent mechanisms. DES can bind to both ERα and ERβ. The ER-dependent pathway involves the binding of DES to the estrogen receptor, leading to the modulation of gene expression. In some contexts, this involves the androgen receptor (AR) and growth factors like Epidermal Growth Factor (EGF) and Insulin-like Growth-Factor 1 (IGF-1).[3] The ER-independent pathways contribute to the direct cytotoxic effects observed in hormone-refractory prostate cancer.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is administered both orally and intravenously. Following oral administration, the prodrug is rapidly dephosphorylated in the gut, and the parent compound is generally not detected in the plasma. Intravenous administration leads to transient plasma levels of fosfestrol and its monophosphate.

-

Distribution: Information on the volume of distribution is limited.

-

Metabolism: The primary metabolic pathway for this compound is dephosphorylation to DES by phosphatases, such as acid and alkaline phosphatases.[4] DES itself undergoes further metabolism.

-

Excretion: The route of excretion of DES and its metabolites is not fully detailed in the provided search results.

Metabolic Conversion of this compound

This compound (fosfestrol) is a prodrug that requires enzymatic conversion to its active form, diethylstilbestrol (DES). This biotransformation is a critical step in its pharmacological activity.

Pharmacokinetic Parameters

The pharmacokinetic profile of DES varies significantly with the route of administration of this compound. Intravenous infusion results in substantially higher plasma concentrations of DES compared to oral administration of DES itself.[1]

Table 1: Pharmacokinetic Parameters of Diethylstilbestrol (DES) Following Intravenous Administration of this compound in Humans

| Dose of this compound | Resulting DES Plasma Concentration | Half-life (t½) | Reference(s) |

| 1000 mg (infusion) | 1500 times higher than conventional oral DES doses | Phase 1: ~1 hourPhase 2: ~1 day | [1] |

| 250 mg (drip infusion in hemodialysis patients) | Peaked at the end of infusion, not detected the next day | Not specified | [5] |

Table 2: Pharmacokinetic Parameters of Diethylstilbestrol (DES) Following Oral Administration in Humans

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference(s) |

| Oral Suspension (in rats) | 1 mg | 6.84 ± 2.45 | 2.16 ± 1.42 | 55.98 ± 3.99 | [6] |

| Oral Dissolving Film (ODF) (in rats) | 1 mg | 25.82 ± 8.73 | 6.67 ± 2.31 | 213.76 ± 73.09 | [6] |

| Fosfestrol Tablets | 120 mg three times daily | Not specified | Not specified | Not specified | [7][8] |

Key Experimental Protocols

Quantification of Diethylstilbestrol in Human Plasma by LC-MS/MS

A sensitive and rapid method for the determination of DES in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are alkalified with sodium tetraborate (B1243019) solution and then extracted with methyl tert-butyl ether. 3,5-dihydroxy-4-isopropyl toluylene is used as an internal standard.[9]

-

Chromatography:

-

Column: Restek C-18 column (2.1mm x 150mm, 5.0 µm) with a Hypersil Gold pre-column (2.1mm x 10mm, 3 µm).[9]

-

Mobile Phase: Acetonitrile-water (85:15, containing 0.2 mmol/L ammonium (B1175870) acetate).[9]

-

Flow Rate: 0.3 mL/min.[9]

-

-

Mass Spectrometry:

-

Validation: The method demonstrated accuracy over a concentration range of 0.1-50 ng/mL, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. The total run time is approximately 5 minutes per sample.[9]

Quantification of Diethylstilbestrol and its Phosphorylated Precursors by GC-MS

A gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of DES and its phosphorylated precursors in plasma and tissues.

-

Sample Preparation and Analysis Workflow:

-

Direct DES Assay: A direct assay is performed to measure the existing DES concentration.

-

Total DES Assay: A second assay is conducted after hydrolysis of the sample with alkaline phosphatase. This step converts the phosphorylated precursors (this compound and its monophosphate) to DES.

-

Calculation of Phosphorylated Precursors: The concentration of phosphorylated DES is determined by subtracting the result of the direct DES assay from the total DES assay.

-

-

Derivatization: For GC-MS analysis, estrogenic compounds are often derivatized to their trimethylsilyl (B98337) (TMS) derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. The derivatization is typically carried out by incubation at an elevated temperature (e.g., 80°C for 30 minutes).[10]

-

GC-MS System: The specifics of the GC column, temperature program, and MS parameters were not detailed in the provided search results. However, a general workflow can be inferred.

Conclusion

This compound, through its active metabolite diethylstilbestrol, remains a compound of significant interest in the management of advanced prostate cancer. Its pharmacological profile is characterized by a dual mechanism of action involving both profound hormonal suppression and direct cytotoxic effects on cancer cells. The pharmacokinetic properties, particularly the high plasma concentrations of DES achieved with intravenous administration of this compound, underscore its potential utility in patients refractory to other therapies. The analytical methodologies outlined provide a robust framework for the continued investigation of this compound in clinical and research settings. Further research to elucidate the specific human phosphatases involved in its activation and more detailed pharmacokinetic studies of intravenous formulations will enhance our understanding and optimize the therapeutic application of this compound.

References

- 1. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of estrogen receptor, androgen receptor and growth factors in diethylstilbestrol-induced programming of prostate differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging roles of human prostatic Acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of fosfestrol and diethylstilbestrol in chronic hemodialysis patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathway of Diethylstilbestrol Diphosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), also known as fosfestrol (B1227026), is a synthetic, nonsteroidal estrogen prodrug.[1][2][3][4] Historically used in the treatment of hormone-responsive cancers, particularly advanced prostate cancer, its clinical application relies on its metabolic conversion to the pharmacologically active form, diethylstilbestrol (DES).[1][5] Understanding the intricate biochemical pathway of DES-DP metabolism is critical for elucidating its mechanism of action, toxicity profile, and potential for drug-drug interactions. This guide provides a detailed overview of the metabolic activation of DES-DP, the subsequent Phase I and Phase II reactions of DES, and the formation of reactive intermediates implicated in its carcinogenicity.

Core Metabolic Pathway

The metabolism of DES-DP is a multi-step process initiated by the dephosphorylation of the prodrug to release active DES, followed by extensive oxidative metabolism and subsequent conjugation for detoxification and elimination.

Step 1: Prodrug Activation via Dephosphorylation

DES-DP is an inactive compound that requires enzymatic hydrolysis to become active.[4] The primary activation step involves the cleavage of the two phosphate (B84403) groups to yield the active estrogen, diethylstilbestrol. This bioactivation is catalyzed by phosphatases, particularly alkaline phosphatase (ALP), which is found in high concentrations in specific tissues, including bone and certain tumor microenvironments.[6]

-

Reaction: Diethylstilbestrol Diphosphate → Diethylstilbestrol + 2 Pi

-

Enzyme: Alkaline Phosphatase (and other phosphatases)

-

Significance: This initial conversion is the rate-limiting step for the pharmacological activity of DES-DP. After oral administration, DES-DP is so rapidly metabolized by enzymes in the gut wall that the prodrug itself is often undetectable in plasma.[7]

Step 2: Phase I Oxidative Metabolism

Once formed, DES undergoes extensive Phase I metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[2][5] This oxidative phase is a critical juncture, leading to both detoxification and the formation of toxic, reactive metabolites.

-

Aromatic Hydroxylation: CYP enzymes catalyze the hydroxylation of the aromatic rings of DES to form catechol metabolites, such as 3'-hydroxyDES.[1][6]

-

Quinone Formation: The catechol intermediates are further oxidized to highly reactive electrophilic quinones, such as DES-3',4'-quinone and 4',4"-diethylstilbestrol quinone (DES quinone).[1][2][6][8] This oxidation can be catalyzed by CYP enzymes, particularly the CYP1A family, as well as peroxidases.[8][9]

-

Isomerization: The unstable DES quinone can spontaneously rearrange to form Z,Z-dienestrol (β-DIES), which serves as a marker for the formation of the transient quinone intermediate.[2][8]

Step 3: Phase II Conjugation (Detoxification)

Glucuronidation represents the predominant Phase II metabolic pathway for DES in humans, serving as an efficient detoxification mechanism.[3][10]

-

Reaction: DES + UDPGA → DES-glucuronide + UDP

-

Enzymes: UDP-glucuronosyltransferases (UGTs) are responsible for catalyzing the transfer of glucuronic acid to DES.[10]

-

Key Isoforms: In vitro studies have identified UGT1A1, UGT1A3, UGT1A8, and UGT2B7 as capable of catalyzing DES glucuronidation.[10] UGT2B7 appears to be the major enzyme responsible for this reaction in the human liver.[10]

-

Significance: The addition of the bulky, polar glucuronide moiety significantly increases the water solubility of DES, facilitating its excretion. The glucuronidated form can account for over 96% of the circulating drug following administration.[10]

Formation of Reactive Metabolites and Adducts

The metabolic activation of DES to its quinone form is intrinsically linked to its carcinogenic properties.[1][6]

-

DNA Adducts: DES quinones are potent electrophiles that can covalently bind to cellular macromolecules, including DNA.[8] This reaction forms depurinating DNA adducts, such as 3'-OH-DES-6'-N3Ade and 3'-OH-DES-6'-N7Gua, which are considered critical initiating events in DES-induced carcinogenesis.[1][6]

-

Protein Adducts: Reactive DES metabolites can also bind to proteins. Studies have shown that DES is converted by nuclear enzymes to metabolites that irreversibly bind to all five histone proteins, potentially influencing gene function.[11]

Quantitative Metabolic Data

The following table summarizes key quantitative parameters associated with DES-DP and DES metabolism.

| Parameter | Value | Matrix / Condition | Reference |

| DES Glucuronidation | |||

| Intrinsic Clearance (HLM) | 459 µL/min/mg protein | Human Liver Microsomes | [10] |

| Intrinsic Clearance (HIM) | 14 µL/min/mg protein | Human Intestinal Microsomes | [10] |

| DES Quinone | |||

| Half-life (in water) | ~40 minutes | Aqueous Solution | [8] |

| Half-life (in methanol) | ~70 minutes | Methanolic Solution | [8] |

| Pharmacokinetics | |||

| Peak Serum DES Level | ~18.7 µM | Human Plasma (after 500 mg DES-DP infusion) | [5] |

| Enzyme Kinetics | |||

| DES Inhibition of E2-3-O-glucuronidation (Ki) | 2.1 ± 0.3 µM | Human Liver Microsomes (Competitive Inhibition) | |

| Histone Binding Km | 10 µM | Rat Nuclei (with cumene (B47948) hydroperoxide) | [11] |

| Histone Binding Vmax | 750 pmol/mg protein/30 min | Rat Nuclei (with cumene hydroperoxide) | [11] |

| DES Oxidation Rate (β-NF induced microsomes) | 14.0 nmol/mg protein/min | Rat Liver Microsomes | [9] |

| DES Oxidation Rate (CYP1A1) | 6.4 pmol/min/pmol P450 | Purified Enzyme | [9] |

| Cofactor Km (Cumene Hydroperoxide) | 77 µM | β-NF induced microsomes / CYP1A1 | [9] |

Experimental Protocols

Protocol: In Vitro DES Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol is adapted from methodologies used to characterize the UGT enzymes involved in DES metabolism.[10]

-

Preparation of Incubation Mixture: Prepare a reaction mixture in a microcentrifuge tube containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, and human liver microsomes (e.g., 0.5 mg/mL).

-

Substrate Addition: Add DES (from a stock solution in methanol, final concentration range e.g., 1-100 µM) to the mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, e.g., final concentration 2 mM).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for quantification of the DES-glucuronide metabolite using a validated LC-MS/MS method.

Protocol: Synthesis and DNA Binding of DES Quinone

This protocol summarizes the methods for generating and testing the reactivity of the key DES metabolite, DES quinone.[8]

-

Synthesis of DES Quinone:

-

Dissolve E-diethylstilbestrol in chloroform.

-

Add silver oxide (Ag₂O) as an oxidizing agent.

-

Stir the reaction at room temperature while monitoring the reaction progress (e.g., by TLC).

-

Upon completion, filter the reaction mixture to remove the silver salts.

-

Evaporate the solvent to obtain the DES quinone product.

-

Note: DES quinone is unstable in protic solvents.[8]

-

-

Structural Characterization:

-

Confirm the structure of the synthesized DES quinone using spectroscopic methods such as UV, IR, NMR, and mass spectrometry.[8]

-

-

DNA Binding Assay:

-

Dissolve calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

-

Add the synthesized DES quinone (dissolved in a non-protic solvent like chloroform, then diluted).

-

Incubate the mixture at 37°C for a specified time.

-

Precipitate the DNA using cold ethanol (B145695) to remove unbound DES quinone.

-

Wash the DNA pellet repeatedly with ethanol.

-

Quantify the amount of DES quinone bound to DNA, for example, by using radiolabeled [³H]DES and liquid scintillation counting.

-

Visualizations: Pathways and Workflows

Diethylstilbestrol Diphosphate Metabolic Pathway

Caption: The core metabolic pathway of Diethylstilbestrol Diphosphate (DES-DP).

DES-Mediated Estrogen Receptor Signaling

References

- 1. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]

- 2. karger.com [karger.com]

- 3. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]

- 5. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. [Drug therapy of metastasizing prostate carcinoma with special reference to the bioavailability of fosfestrol after oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. auajournals.org [auajournals.org]

- 9. Diethylstilbestrol effects on serum enzymes and isozymes in muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailability, distribution and pharmacokinetics of diethystilbestrol produced from stilphostrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of stilbestrol on the uterine phosphatases of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phoenix Drug: Stilphostrol's Historical Journey in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Stilphostrol, the diphosphate (B83284) salt of diethylstilbestrol (B1670540) (DES), holds a significant, albeit complex, position in the history of cancer therapeutics. Initially heralded as a breakthrough in the hormonal management of prostate cancer, its trajectory has been marked by remarkable efficacy, significant toxicity, and a continuing legacy in understanding hormone-sensitive cancers. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its mechanism of action, clinical applications, and the experimental underpinnings of its use.

The Dawn of Hormonal Therapy: The Huggins and Hodges Era

The story of this compound is inextricably linked to the pioneering work of Charles B. Huggins and Clarence V. Hodges. In 1941, they published a landmark study demonstrating the androgen dependence of prostate cancer.[1][2][3][4] Their research established that reducing androgen levels through castration or estrogen administration could lead to tumor regression. This pivotal discovery earned Huggins the Nobel Prize in Physiology or Medicine in 1966 and laid the foundation for hormonal therapy in oncology.[1]

Key Experimental Findings by Huggins and Hodges:

-

Biomarker Identification: They utilized serum acid and alkaline phosphatase levels as biomarkers to monitor disease activity and response to treatment.[1][4]

-

Hormonal Manipulation: Their experiments showed that androgen deprivation (via castration or estrogen administration) decreased acid phosphatase levels, indicating a reduction in tumor activity. Conversely, androgen administration exacerbated the disease.[1]

This compound: A Prodrug Strategy

This compound, or diethylstilbestrol diphosphate (DES-DP), was developed as a water-soluble prodrug of diethylstilbestrol (DES).[5][6] The rationale was to facilitate intravenous administration and potentially achieve higher concentrations of the active DES at the tumor site.[7] The conversion of this compound to DES is catalyzed by phosphatases, which are often present at high levels in prostate cancer tissue.[7][8]

Mechanism of Action: A Dual Approach

The anti-neoplastic effects of this compound are primarily attributed to the actions of its active form, DES, which exerts its influence through two main pathways:

-

Systemic Androgen Deprivation: DES acts on the hypothalamic-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testicular androgen production.[9][10] This systemic effect mimics surgical castration.

-

Direct Cellular Effects: Emerging evidence revealed that DES has direct cytotoxic effects on cancer cells, independent of its systemic hormonal actions.[5][8][10][11] These effects are observed in both androgen-sensitive and androgen-insensitive prostate cancer cell lines.[5][8]

Signaling Pathways Involved in this compound's Action

The following diagram illustrates the systemic and direct cellular mechanisms of this compound.

Caption: Systemic and direct anti-cancer mechanisms of this compound.

Clinical Development and Efficacy

This compound and DES were widely used for advanced prostate cancer from the 1940s through the 1980s.[9][12] Clinical studies demonstrated significant efficacy, particularly in relieving bone pain and inducing tumor regression.[5]

Quantitative Data from Clinical Studies

The following tables summarize the efficacy of this compound (DES-DP) and DES in the treatment of prostate cancer.

Table 1: Efficacy of this compound (DES-DP) in Hormone-Refractory Prostate Cancer

| Study/Author | Number of Patients | Dosage and Administration | Response Criteria | Objective Response Rate | Subjective Improvement | Median Survival | Key Adverse Events |

| Phase II Study (1985)[13][14] | 25 | High-dose intravenous DES-DP | Established response criteria | 17% | 22% | - | Moderate GI toxicity (40%), Thromboembolism (8%) |

| Retrospective Study (ST 52)[15] | 32 | Intravenous infusion (1.2 to 3 g/day for 10 days), then oral administration | Pain, general status, PSA | 50% (at 3 months) | - | 8 months | Minor complications (e.g., nausea) in 12 cases |

| Controlled Study (1990)[16] | 51 (Group A) | 1.5 g/24 hr intravenous infusion for 7 days | NPCP Criteria | 80% (Partial Response + No Change) | - | 40 weeks | Mild to moderate toxicity |

Table 2: Efficacy of Diethylstilbestrol (DES) in Castration-Resistant Prostate Cancer (CRPC)

| Study/Author | Number of Patients | Dosage and Administration | PSA Response (≥50% decline) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Key Adverse Events |

| Retrospective Study (2011)[17] | 29 | 2 mg daily (oral) | 27.5% | 4 months | - | Gynecomastia (34.5%), Deep vein thrombosis (10.3%) |

| Retrospective Study (1976-2010)[18] | 194 | 1 mg daily (oral) | 48.9% | 250 days (for responders) | 576 days | Not specified |

| Review of Contemporary Studies[10] | 17 to 38 | - | 55% (average) | 6.4 months | - | Cardiovascular toxicity (10-30%), Edema, Gynecomastia |

| Review of Phase II Trials[9] | - | DES, DES-diphosphate | Up to 86% | - | - | Significant cardiovascular side effects |

Experimental Protocols

The investigation of this compound's effects has relied on a variety of in vitro and in vivo experimental techniques.

Cell Viability and Cytotoxicity Assays

A standard method to quantify the cytotoxic effects of DES and this compound on cancer cells is the microculture tetrazolium (MTT) assay.[8]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate prostate cancer cells (e.g., DU145, PC-3, LNCaP) in 96-well microtiter plates at a desired density and allow them to adhere overnight.

-

Drug Treatment: Expose the cells to a range of concentrations of DES or this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 540-570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

The induction of apoptosis by DES can be assessed through DNA fragmentation analysis and flow cytometry.[8]

Protocol: DNA Fragmentation Analysis

-

Cell Lysis: Lyse DES-treated and control cells in a lysis buffer containing detergents and proteases.

-

DNA Extraction: Extract the DNA using phenol-chloroform extraction or a commercial DNA extraction kit.

-

Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on an agarose gel. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.

Protocol: Flow Cytometry for Apoptosis

-

Cell Staining: Stain DES-treated and control cells with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to their fragmented DNA.

The following diagram outlines the experimental workflow for assessing the direct cellular effects of this compound.

Caption: Workflow for in vitro assessment of this compound's effects.

Decline and Resurgence of Interest